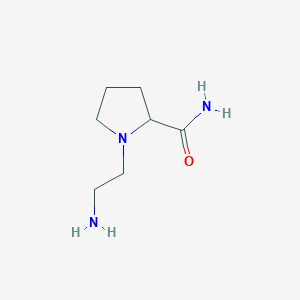![molecular formula C10H6F3NO4S B12872609 2-(Carboxy(hydroxy)methyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12872609.png)
2-(Carboxy(hydroxy)methyl)-4-(trifluoromethylthio)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Carboxy(hydroxy)methyl)-4-(trifluoromethylthio)benzo[d]oxazole: (abbreviated as OCI or OCT ) belongs to a class of novel multifunctional materials. These compounds exhibit a hybridized local and charge-transfer (HLCT) characteristic, making them versatile for various applications. Let’s explore further!
Vorbereitungsmethoden
Reaction Conditions:: The exact reaction conditions for OCI and OCT synthesis remain undisclosed. Researchers likely employ suitable reagents and conditions to achieve the desired product.
Industrial Production:: While industrial-scale production methods are not explicitly documented, the synthesis of these compounds likely involves optimization for yield, purity, and scalability.
Analyse Chemischer Reaktionen
OCI and OCT undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not specified, but they likely follow established protocols for similar functional groups.
Major products formed from these reactions include derivatives of OCI and OCT, which may find applications in organic electronics, materials science, and more.
Wissenschaftliche Forschungsanwendungen
OCI and OCT have promising applications across disciplines:
Chemistry: As deep-blue fluorophors, they contribute to OLED technology.
Biology: Their unique properties may be explored in biosensors or imaging agents.
Medicine: Potential drug candidates due to their molecular features.
Industry: As hosts for phosphorescent OLEDs, they enhance display technology.
Wirkmechanismus
The precise mechanism by which OCI and OCT exert their effects remains an active area of research. Their interaction with molecular targets and involvement in specific pathways need further investigation.
Vergleich Mit ähnlichen Verbindungen
OCI and OCT stand out due to their HLCT characteristics. While I don’t have a direct list of similar compounds, their uniqueness lies in the combination of carbazole and benzo[d]oxazole moieties.
Eigenschaften
Molekularformel |
C10H6F3NO4S |
|---|---|
Molekulargewicht |
293.22 g/mol |
IUPAC-Name |
2-hydroxy-2-[4-(trifluoromethylsulfanyl)-1,3-benzoxazol-2-yl]acetic acid |
InChI |
InChI=1S/C10H6F3NO4S/c11-10(12,13)19-5-3-1-2-4-6(5)14-8(18-4)7(15)9(16)17/h1-3,7,15H,(H,16,17) |
InChI-Schlüssel |
LYMPXUJMOXKBFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)SC(F)(F)F)N=C(O2)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


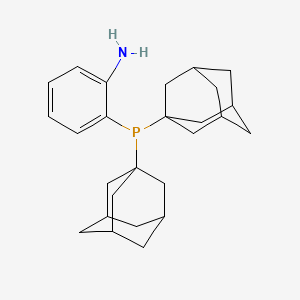



![1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B12872567.png)

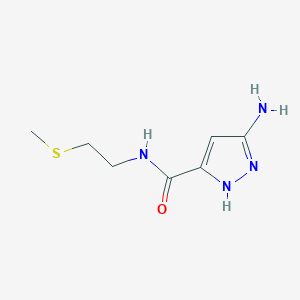
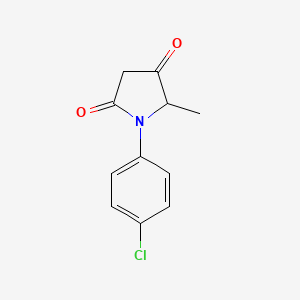
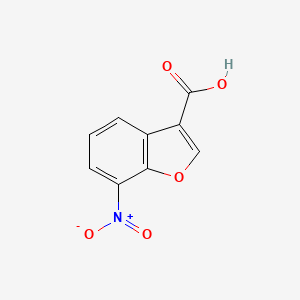
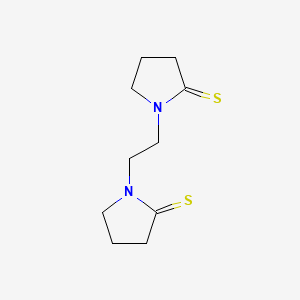

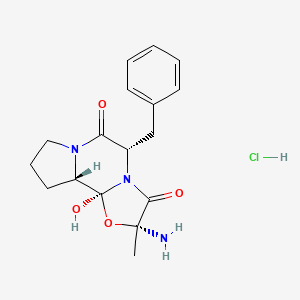
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12872589.png)
